molecular formula C19H20Cl2FN3O2S B2366926 2-(4-chlorophenoxy)-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride CAS No. 1215837-07-2

2-(4-chlorophenoxy)-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride

Cat. No.: B2366926
CAS No.: 1215837-07-2
M. Wt: 444.35
InChI Key: FLHPPMXVAJGQFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride is a useful research compound. Its molecular formula is C19H20Cl2FN3O2S and its molecular weight is 444.35. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is the cerebral cortex . The cerebral cortex plays a key role in memory, attention, perception, cognition, awareness, thought, language, and consciousness.

Mode of Action

This compound acts as a central nervous system stimulant . It promotes the redox of brain cells, increases the utilization of sugar, regulates the metabolism of nerve cells, and promotes the excitation of the nervous system in a state of inhibition .

Pharmacokinetics

It is known to be easily soluble in water , which suggests it could have good bioavailability.

Result of Action

The compound’s action results in stimulation of the spirit and inhibition of fatigue . This suggests it may enhance cognitive function and potentially improve symptoms of fatigue and cognitive decline.

Action Environment

The compound is sensitive to moisture and can decompose and fail when exposed to it . Therefore, the environment in which the compound is stored and administered can significantly influence its action, efficacy, and stability.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(dimethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClFN3O2S.ClH/c1-23(2)10-11-24(17(25)12-26-14-8-6-13(20)7-9-14)19-22-18-15(21)4-3-5-16(18)27-19;/h3-9H,10-12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLHPPMXVAJGQFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(C=CC=C2S1)F)C(=O)COC3=CC=C(C=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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